molecular formula C14H19NO2 B1467646 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 1432089-05-8

1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No. B1467646
CAS RN: 1432089-05-8
M. Wt: 233.31 g/mol
InChI Key: FCPKHKFYTLHJEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (often abbreviated as TMTHQCA ) is an organic compound with the chemical formula C₁₃H₁₉N . It belongs to the class of secondary amines and is characterized by its bicyclic quinoline structure. TMTHQCA exhibits a clear colorless to yellow to orange to brown appearance and is soluble in organic solvents .

Scientific Research Applications

Helquinoline: A Tetrahydroquinoline Antibiotic

Helquinoline, a tetrahydroquinoline derivative, was identified as a new antibiotic from Janibacter limosus, exhibiting significant biological activity against bacteria and fungi. This compound's structure includes elements of tetrahydroquinoline, specifically 4-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, and its stereochemistry was determined through various spectral analyses and comparisons with related compounds (Asolkar et al., 2004).

Schistosomicide Metabolism

A schistosomicide compound, 2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline, undergoes metabolism in various species, forming biologically active metabolites. This study revealed insights into the metabolic pathways of tetrahydroquinoline derivatives, highlighting the conversion to 6-hydroxymethyl analogs and carboxylic acid derivatives through oxidation processes (Kaye & Woolhouse, 1972).

Photolytic Reactivity of Dihydroquinolines

The study on the photolysis of dihydroquinolines, including 2,2,4,6-tetramethyl- and 1,2,2,4,6-pentamethyl-1,2-dihydroquinoline, revealed the formation of methoxy- and hydroxy-tetrahydroquinoline derivatives. This research provided insights into the dual reactivity of intermediate cations formed during photolysis, offering a deep understanding of the photolytic behavior of tetrahydroquinoline compounds (Nekipelova et al., 2002).

Safety and Hazards

  • Environmental Impact : It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

1,2,2,4-tetramethyl-3,4-dihydroquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-9-8-14(2,3)15(4)12-6-5-10(13(16)17)7-11(9)12/h5-7,9H,8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPKHKFYTLHJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)C(=O)O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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